molecular formula C14H10INO2S B1625323 2-Iodo-1-(phenylsulfonyl)-1H-indole CAS No. 99275-44-2

2-Iodo-1-(phenylsulfonyl)-1H-indole

Cat. No. B1625323
CAS RN: 99275-44-2
M. Wt: 383.21 g/mol
InChI Key: AZZMUFKINZILOL-UHFFFAOYSA-N
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Description

“2-Iodo-1-(phenylsulfonyl)-1H-indole” is a chemical compound with the molecular formula C13H9IN2O2S . It has a molecular weight of 384.2 . It is typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-Iodo-1-(phenylsulfonyl)-1H-indole” consists of an indole ring which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is further substituted with an iodine atom and a phenylsulfonyl group .


Physical And Chemical Properties Analysis

“2-Iodo-1-(phenylsulfonyl)-1H-indole” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Complex Indole Derivatives

2-Iodo-1-(phenylsulfonyl)-1H-indole is primarily used in the synthesis of complex indole derivatives. For instance, it's utilized in the creation of masked 2,3-diaminoindole, which, upon treatment with trifluoroacetic acid, generates unstable 2,3-diamino-1-(phenylsulfonyl)indole. This intermediate can be trapped with α-dicarbonyl compounds to afford 5H-pyrazino[2,3-b]indoles (Mannes, Onyango, & Gribble, 2016).

Nucleophilic Addition Reactions

The compound undergoes nucleophilic addition reactions with enolates of diethyl malonate and cyclohexanone, among others, to form various 3-substituted-2-nitroindoles. This flexibility in reactions contributes to its utility in organic synthesis (Pelkey, Barden, & Gribble, 1999).

Acceptance of Organocuprate Nucleophiles

Bis(phenylsulfonyl)-1H-indole, related to 2-Iodo-1-(phenylsulfonyl)-1H-indole, serves as an acceptor of organocuprate nucleophiles. This characteristic is significant in the field of organometallic chemistry, as it expands the scope of nucleophilic addition to the indole core (Gribble, Qian, Alford, Kishbaugh, & Jones, 2010).

Production of Heterocyclic Compounds

It's also used in the synthesis of heterocyclic compounds like 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles. This indicates its potential in creating structurally diverse molecules that might have pharmaceutical relevance (Gribble, Jiang, & Liu, 2002).

Development of Novel Molecules

Studies involving this compound have led to the synthesis of novel molecules, such as isoxazolo[5,4-b]indole, demonstrating its role in expanding the chemical space in drug discovery (Jiang & Gribble, 2002).

Understanding Molecular Structures

Research on 2-Iodo-1-(phenylsulfonyl)-1H-indole derivatives aids in understanding molecular structures and interactions. For instance, crystallography of derivatives provides insights into molecular orientations and interactions, valuable for material science and molecular engineering (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).

Safety And Hazards

This compound is potentially dangerous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or inhalation, it is recommended to seek immediate medical attention .

properties

IUPAC Name

1-(benzenesulfonyl)-2-iodoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO2S/c15-14-10-11-6-4-5-9-13(11)16(14)19(17,18)12-7-2-1-3-8-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZMUFKINZILOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440918
Record name 2-IODO-1-(PHENYLSULFONYL)-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1-(phenylsulfonyl)-1H-indole

CAS RN

99275-44-2
Record name 2-IODO-1-(PHENYLSULFONYL)-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TC Leboho - 2008 - core.ac.uk
One of the main groups of organic compounds containing nitrogen in both cyclic systems and straight chains is the alkaloids. Indole is perhaps the single most common heterocycle in …
Number of citations: 1 core.ac.uk
NS Kumar, EM Dullaghan, BB Finlay, H Gong… - Bioorganic & medicinal …, 2014 - Elsevier
A novel series of bis-indoles derived from naturally occurring marine alkaloid 4 were synthesized and evaluated as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) …
Number of citations: 41 www.sciencedirect.com
S Fukumoto, T Nakashima, T Kawai - Dyes and Pigments, 2012 - Elsevier
A novel photochromic 2,3-dithiazolylindole has been synthesized and its photochromic properties was elucidated. This compound showed reversible photochromism both in solution …
Number of citations: 26 www.sciencedirect.com
M Dell'Acqua, L Ronda, R Piano… - The Journal of …, 2015 - ACS Publications
A small library of six polarity-sensitive fluorescent dyes, nicknamed MediaChrom, was prepared. This class of dyes is characterized by a pyrimidoindolone core fitted out with a …
Number of citations: 24 pubs.acs.org
T Morofuji - 2016 - repository.kulib.kyoto-u.ac.jp
The studies presented in this thesis have been carried out under the direction of Professor Jun-ichi Yoshida at the Department of Synthetic Chemistry and Biological Chemistry of Kyoto …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
V Lösle, HJ Knölker - Organic Chemistry, 2020 - arkat-usa.org
The intramolecular McMurry coupling of a diprotected 3, 3ʹ-diformyl-2, 2ʹ-biindole as key step for the construction of the central six-membered ring provides a novel access to indolo [2, …
Number of citations: 3 www.arkat-usa.org

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